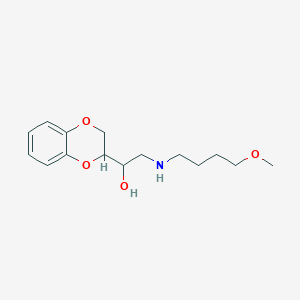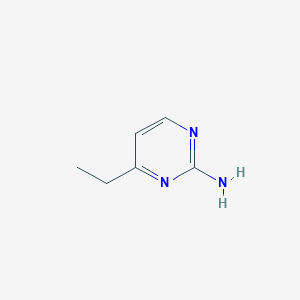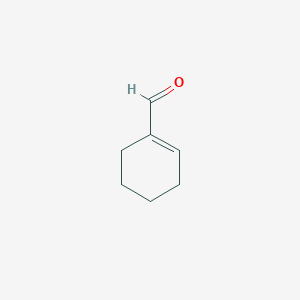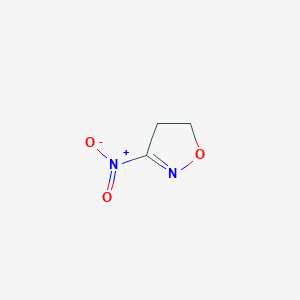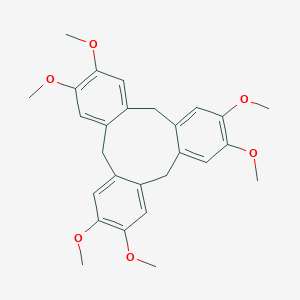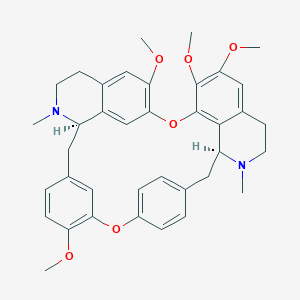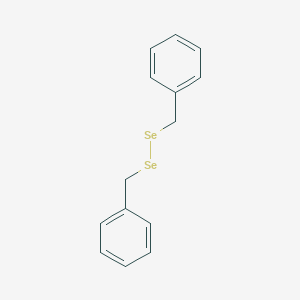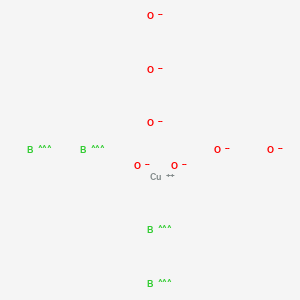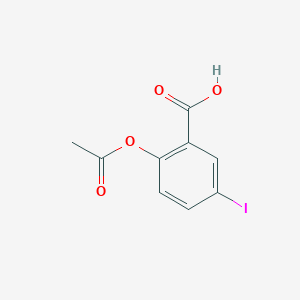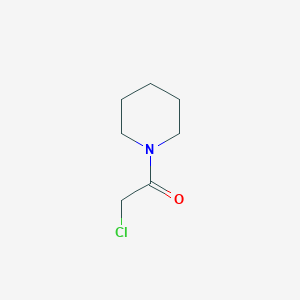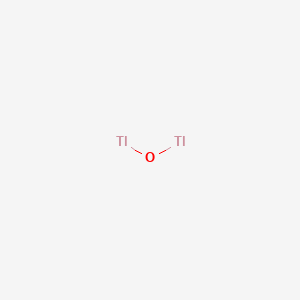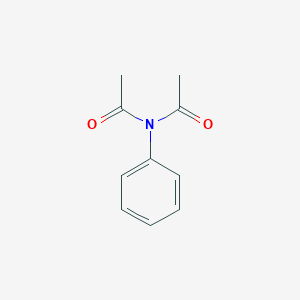
N-acetyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-acetyl-N-phenylacetamide, also known as acetanilide, is an organic compound with the chemical formula C8H9NO. It is a white, odorless solid that was historically used as an analgesic and antipyretic. Acetanilide is also known by other names such as N-phenylacetamide and acetanilid .
準備方法
Synthetic Routes and Reaction Conditions
Acetanilide can be synthesized by the reaction of aniline with acetic anhydride. The reaction proceeds as follows:
C6H5NH2+(CH3CO)2O→C6H5NHCOCH3+CH3COOH
In this reaction, aniline (C6H5NH2) reacts with acetic anhydride ((CH3CO)2O) to form acetanilide (C6H5NHCOCH3) and acetic acid (CH3COOH) .
Industrial Production Methods
Industrial production of acetanilide typically involves the same reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve additional steps such as recrystallization to purify the final product .
化学反応の分析
Types of Reactions
Acetanilide undergoes various chemical reactions, including:
Oxidation: Acetanilide can be oxidized to form N-phenylacetamide.
Reduction: It can be reduced to form aniline.
Substitution: Acetanilide can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: N-phenylacetamide.
Reduction: Aniline.
Substitution: Various substituted acetanilides depending on the electrophile used.
科学的研究の応用
Acetanilide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: Acetanilide derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Historically, acetanilide was used as an analgesic and antipyretic, although it has been largely replaced by safer alternatives.
Industry: It is used as an intermediate in the production of rubber accelerators, dyes, and camphor
作用機序
The mechanism of action of acetanilide involves its conversion to aniline and subsequently to paracetamol (acetaminophen) in the body. Paracetamol exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate pain and fever .
類似化合物との比較
Similar Compounds
Acetaminophen (Paracetamol): A widely used analgesic and antipyretic that is a metabolite of acetanilide.
Phenacetin: Another analgesic and antipyretic that is structurally similar to acetanilide.
Uniqueness
Acetanilide is unique in its historical significance as one of the first aniline derivatives used for medicinal purposes. due to its toxic effects, it has been largely replaced by safer alternatives like acetaminophen .
特性
CAS番号 |
1563-87-7 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.2 g/mol |
IUPAC名 |
N-acetyl-N-phenylacetamide |
InChI |
InChI=1S/C10H11NO2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChIキー |
KBDYPDHUODKDRK-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=CC=C1)C(=O)C |
正規SMILES |
CC(=O)N(C1=CC=CC=C1)C(=O)C |
melting_point |
37.5 °C |
Key on ui other cas no. |
1563-87-7 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

